Chiral Purity and Enantiomeric Integrity vs. Racemate and (S)-Enantiomer
The target compound is the pure (R)-enantiomer (CAS 1286208-25-0). In contrast, the (S)-enantiomer (CAS 1286208-53-4) and the racemic mixture represent distinct chemical entities. In the (R)-3-aminopyrrolidine CCR2b antagonist series, stereochemistry was a key determinant of binding affinity; the (R)-configuration at the 3-position was consistently associated with potent activity, while the (S)-enantiomers of analogous compounds exhibited significantly reduced or negligible receptor binding [1]. Supplier specifications confirm the target compound is provided with a purity of ≥95%, but the crucial parameter of enantiomeric excess (ee) is not standardized for the unformulated building block, creating a procurement specification that must be verified for chiral integrity .
| Evidence Dimension | Stereochemistry-dependent biological activity |
|---|---|
| Target Compound Data | (R)-1-(3-Aminopyrrolidin-1-yl)propan-1-one hydrochloride; (R)-configuration at the 3-position of pyrrolidine |
| Comparator Or Baseline | (S)-enantiomer (CAS 1286208-53-4) and racemic mixture; in the class, (S)-enantiomers show markedly reduced target binding |
| Quantified Difference | No direct IC50 data for the pure building block; class-level trend shows (R)-configuration is critical for CCR2b antagonist potency (e.g., Compound 71 IC50 = 3.2 nM) [1]. |
| Conditions | CCR2b binding assay; MCP-1-induced chemotaxis assay; Ca2+ flux assay (class-level data) |
Why This Matters
For researchers synthesizing or procuring analogs for biological evaluation, the enantiopure (R)-form is non-negotiable for achieving target engagement; the racemate or (S)-enantiomer will confound SAR studies and lead to false negatives.
- [1] Moree, W. J., et al. (2008). Potent antagonists of the CCR2b receptor. Part 3: SAR of the (R)-3-aminopyrrolidine series. Bioorg. Med. Chem. Lett., 18(6), 1869–1873. View Source
